molecular formula C19H20N4O2 B263279 4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide

4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide

Cat. No. B263279
M. Wt: 336.4 g/mol
InChI Key: ABBRQEIVBPGBHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide, also known as DEOQ, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential application as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide is not fully understood, but it is believed to involve the inhibition of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II leads to the accumulation of DNA damage, which ultimately leads to cell death. 4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, which can also contribute to the anticancer activity of 4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide.
Biochemical and Physiological Effects:
4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. 4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide is that it has shown promising anticancer activity in vitro. However, further studies are needed to determine its efficacy in vivo and its potential toxicity. Another limitation of 4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity and minimize potential side effects.

Future Directions

For research on 4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide could include the optimization of its synthesis method to improve yield and purity, the determination of its efficacy in animal models of cancer, and the identification of its molecular targets and potential side effects. 4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide could also be studied in combination with other anticancer agents to determine if it has synergistic effects. Finally, 4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide could be studied for its potential application in other diseases, such as neurodegenerative disorders, where HDAC inhibitors have shown promise.

Synthesis Methods

The synthesis of 4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide involves the reaction of 3-ethyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by the reaction of the resulting intermediate with 4-aminobenzamide. The final product is obtained after purification through column chromatography. The yield of 4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide is reported to be around 60-70%.

Scientific Research Applications

4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide has been studied for its potential application as an anticancer agent. In vitro studies have shown that 4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for an anticancer agent.

properties

Product Name

4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

4-(dimethylamino)-N-(3-ethyl-4-oxoquinazolin-7-yl)benzamide

InChI

InChI=1S/C19H20N4O2/c1-4-23-12-20-17-11-14(7-10-16(17)19(23)25)21-18(24)13-5-8-15(9-6-13)22(2)3/h5-12H,4H2,1-3H3,(H,21,24)

InChI Key

ABBRQEIVBPGBHH-UHFFFAOYSA-N

SMILES

CCN1C=NC2=C(C1=O)C=CC(=C2)NC(=O)C3=CC=C(C=C3)N(C)C

Canonical SMILES

CCN1C=NC2=C(C1=O)C=CC(=C2)NC(=O)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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